Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate
Description
Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate (CAS: 350996-99-5) is a thiophene-based heterocyclic compound characterized by:
- Core structure: A 2-aminothiophene ring substituted with a methyl group at position 4 and an anilinocarbonyl (phenyl carbamoyl) group at position 4.
- Ester group: An isopropyl ester at position 3, distinguishing it from analogs with methyl, ethyl, or propyl esters.
- Synthetic relevance: Likely synthesized via Gewald thiophene synthesis or nucleophilic acyl substitution, as inferred from related compounds in and .
Properties
IUPAC Name |
propan-2-yl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-9(2)21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-7-5-4-6-8-11/h4-9H,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYYJDAQOZISTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the reaction of appropriate thiophene precursors with anilinocarbonyl derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: It may be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biological processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their differentiating features:
Key Observations :
- Substituents: Anilinocarbonyl (phenyl carbamoyl) in the target compound provides a planar aromatic moiety, favoring π-π interactions in receptor binding. Halogenated analogs (e.g., 4-chlorophenyl in ) introduce electron-withdrawing effects, which may enhance stability or bioactivity .
Physicochemical Properties
Notes:
- The isopropyl group’s branched structure lowers melting points compared to linear esters like ethyl or propyl.
- Increased lipophilicity from the isopropyl group may improve bioavailability but reduce aqueous solubility .
Biological Activity
Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate (CAS Number: 350996-99-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a comparative analysis of its effects.
- Chemical Formula : C₁₆H₁₈N₂O₃S
- Molecular Weight : 302.39 g/mol
- MDL Number : MFCD01993622
Inhibition of Cyclin-Dependent Kinases
Research indicates that compounds structurally similar to this compound can act as inhibitors of CDKs. For instance, a study reported an equipotent inhibitor of CDK5 and CDK2/cyclin E with an IC50 value around 320 nM, suggesting that modifications to the thienyl scaffold can lead to enhanced inhibitory activity against these kinases .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Activity | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Inhibition of CDK2 | Cyclin-dependent kinase 2 | ~320 | |
| Inhibition of CDK5 | Cyclin-dependent kinase 5 | ~320 | |
| Antiproliferative effects | Various cancer cell lines | TBD | TBD |
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects in various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the inhibition of key cell cycle regulators.
- Structure-Activity Relationship (SAR) : Research into the SAR of thienyl derivatives has shown that modifications to the anilinocarbonyl group can significantly influence potency and selectivity for various biological targets. This highlights the importance of structural optimization in developing effective therapeutic agents.
- Pharmacokinetics and Toxicology : While specific pharmacokinetic data for this compound are not extensively documented, related compounds have demonstrated favorable absorption characteristics and moderate toxicity profiles, indicating potential for further development in clinical applications.
Q & A
Q. What synthetic routes are commonly employed for the preparation of isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate?
- Methodological Answer : The synthesis of thiophene carboxylate derivatives typically involves multi-step reactions, including cyclization, amidation, and esterification. For example, analogous compounds like ethyl 2-amino-4-(substituted phenyl)thiophene-3-carboxylates are synthesized via Gewald reactions, where ketones or aldehydes react with cyanoacetates and sulfur in the presence of a base . Adapting this, the target compound may require:
Cyclization : Formation of the thiophene ring using a substituted acetylacetone derivative, ammonium acetate, and elemental sulfur.
Amidation : Introduction of the anilinocarbonyl group via coupling agents (e.g., EDC/HOBt) under inert conditions.
Esterification : Replacement of the ethyl group with isopropyl using isopropanol and acid catalysis.
Characterization should include NMR (¹H/¹³C), IR, and mass spectrometry to confirm regiochemistry and functional groups .
Q. What standard characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR can resolve the amino (δ 5.0–6.0 ppm, broad) and anilinocarbonyl protons (δ 7.2–8.0 ppm aromatic signals). ¹³C NMR confirms ester carbonyls (~165–170 ppm) and thiophene carbons .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (ester C=O), and 1650 cm⁻¹ (amide C=O) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns.
- Elemental Analysis : Microanalysis (C, H, N, S) ensures purity (>95%) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Based on structurally similar thiophene derivatives:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods to avoid inhalation (respiratory toxicity noted in analogs) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the anilinocarbonyl moiety during synthesis?
- Methodological Answer :
- Coupling Agent Screening : Test carbodiimides (EDC/DCC) vs. uronium salts (HATU/HBTU) in anhydrous DMF or THF. Monitor yields via HPLC .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency but may require post-reaction dialysis for purification.
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer.
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., ester hydrolysis) .
Q. How should researchers address contradictory spectral data (e.g., unexpected splitting in NMR) for this compound?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25°C and 50°C to assess dynamic effects (e.g., hindered rotation of the anilinocarbonyl group) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .
- Alternative Characterization : X-ray crystallography (if crystals are obtainable) to confirm spatial arrangement .
Q. What strategies are recommended for assessing the compound’s ecological impact in preclinical studies?
- Methodological Answer :
- Biodegradability Testing : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems .
- Ecotoxicology Assays :
- Daphnia magna Acute Toxicity : 48-hour EC₅₀ determination.
- Algal Growth Inhibition : 72-hour exposure to assess effects on Pseudokirchneriella subcapitata.
- Bioaccumulation Potential : Calculate logP (experimental or via software like EPI Suite); values >3.0 indicate high bioaccumulation risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
